molecular formula C12H16ClNO4 B8228507 Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride

Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride

Cat. No.: B8228507
M. Wt: 273.71 g/mol
InChI Key: JGXBSCCKMWZEQL-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride is a chemical compound with the molecular formula C12H15NO4. It is a derivative of benzo[b][1,4]dioxin and is primarily used in research settings. This compound is known for its unique structure, which includes a dioxin ring fused with a propanoate group, making it a valuable molecule for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride typically involves the following steps:

    Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.

    Amination: The next step involves the introduction of the amino group. This is typically done through a nucleophilic substitution reaction where an amine is introduced to the dioxin ring.

    Esterification: The final step involves the esterification of the propanoate group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate
  • 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
  • Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoate

Uniqueness

Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride is unique due to its specific dioxin ring structure and the presence of both amino and ester functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

methyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4.ClH/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10;/h2-3,6,9H,4-5,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXBSCCKMWZEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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